(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
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Description
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
The compound (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is involved in various chemical transformations, indicating its importance in synthetic chemistry. For instance, the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines leads to the formation of gem-dichloroazirino[2,1-a]isoquinolines, which are convertible to 3-benzazepinones upon hydrolysis. Such reactions are significant for the synthesis of complex heterocyclic structures, showcasing the compound's utility in generating biologically active molecules (Khlebnikov et al., 1990). Furthermore, the acetic acid-promoted redox annulations involving dual C–H bond functionalization demonstrate the compound's versatility in facilitating bond formations, crucial for the construction of diverse molecular architectures (Zhengbo Zhu & D. Seidel, 2017).
Enzymatic Resolutions and Kinetic Studies
The compound has been utilized in studies focusing on enzyme-catalyzed reactions, such as the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. This involves the use of Burkholderia cepacia lipase for enantioselective hydrolysis, highlighting the compound's relevance in chiral synthesis and the preparation of enantiomerically pure substances. The impact of solvent and water content on reactivity and enantioselectivity in these reactions emphasizes the compound's applicability in fine-tuning reaction conditions for optimal outcomes (Tihamér A. Paál et al., 2008).
Material Synthesis and Application
In material science, the compound serves as a precursor for synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are explored as potential positron emission tomography (PET) ligands, illustrating the compound's contribution to advancements in medical imaging technologies. The synthesis and characterization of these derivatives underscore the role of this compound in developing tools for diagnosing and studying brain diseases (Mingzhang Gao et al., 2006).
Properties
IUPAC Name |
2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPWAIQEURSFY-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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